molecular formula C5H13NO3S B13318586 3-Methoxy-2-methylpropane-1-sulfonamide

3-Methoxy-2-methylpropane-1-sulfonamide

Cat. No.: B13318586
M. Wt: 167.23 g/mol
InChI Key: HPJLFFXMMBKDSK-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylpropane-1-sulfonamide is a chemical compound provided for research use as a specialized building block. It has the CAS Number 1340464-58-5 and the molecular formula C5H13NO3S, corresponding with a molecular weight of 167.23 g/mol . Its structure can be represented by the SMILES notation O=S(CC(C)COC)(N)=O . This product is intended for use in laboratory research and development only. It is classified as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers handling this compound should consult its Safety Data Sheet (SDS) for proper handling, storage, and disposal information. As a sulfonamide derivative, it serves as a valuable intermediate in various synthetic chemistry applications, including medicinal chemistry and drug discovery, where it can be used to incorporate the sulfonamide functional group into more complex target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H13NO3S

Molecular Weight

167.23 g/mol

IUPAC Name

3-methoxy-2-methylpropane-1-sulfonamide

InChI

InChI=1S/C5H13NO3S/c1-5(3-9-2)4-10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8)

InChI Key

HPJLFFXMMBKDSK-UHFFFAOYSA-N

Canonical SMILES

CC(COC)CS(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Methoxy 2 Methylpropane 1 Sulfonamide

Synthesis of Key Precursors: 3-Methoxy-2-methylpropane-1-sulfonyl Chloride and Related Intermediates

The most common and direct precursor to a primary sulfonamide is its corresponding sulfonyl chloride. orgsyn.org The synthesis of 3-methoxy-2-methylpropane-1-sulfonyl chloride is therefore a critical first step.

Preparative Routes for Sulfonyl Chloride Functionalization

One of the most direct methods is the oxidative chlorination of thiols . orgsyn.orggoogle.com This approach would involve the oxidation of 3-methoxy-2-methylpropane-1-thiol (B6149560) in the presence of a chlorine source. Various reagent systems can accomplish this transformation, including:

N-Chlorosuccinimide (NCS): In situ preparation of sulfonyl chlorides from thiols can be achieved by oxidation with NCS in the presence of tetrabutylammonium (B224687) chloride and water. organic-chemistry.org

Hydrogen Peroxide and Zirconium(IV) Chloride: This system promotes a rapid oxidative chlorination of thiols to provide sulfonyl chlorides in high yields. orgsyn.org

Bleach (Sodium Hypochlorite): A clean and economical synthesis of alkanesulfonyl chlorides can be achieved through a bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, which are themselves derived from the corresponding alkyl halide. organic-chemistry.org

Another versatile method involves the use of S-alkylisothiourea salts as starting materials. These salts are readily prepared from the reaction of an alkyl halide (e.g., 1-chloro-3-methoxy-2-methylpropane) with thiourea. The subsequent chlorosulfonation using reagents like N-chlorosuccinimide under acidic conditions yields the desired sulfonyl chloride. google.comorganic-chemistry.org This method is advantageous due to its use of inexpensive and stable starting materials and its suitability for large-scale production. google.com

Method Starting Material Key Reagents Key Features
Oxidative Chlorination3-methoxy-2-methylpropane-1-thiolNCS/TBACl/H₂O or H₂O₂/ZrCl₄Direct conversion, often with high yields. orgsyn.orgorganic-chemistry.org
ChlorosulfonationS-(3-methoxy-2-methylpropyl)isothiourea saltN-Chlorosuccinimide (NCS)Utilizes readily available precursors; environmentally benign options exist. google.comorganic-chemistry.org

Anhydrous Reaction Conditions for Sulfonyl Chloride Stability

Sulfonyl chlorides are highly reactive electrophiles, susceptible to hydrolysis by water to form the corresponding sulfonic acid. This side reaction not only consumes the valuable intermediate but also complicates purification. Therefore, maintaining anhydrous (water-free) conditions during their synthesis, storage, and subsequent reactions is critical for achieving high yields and product purity. sciencemadness.orgunits.it

Key practices for maintaining anhydrous conditions include:

Drying of Glassware: All glassware should be oven-dried or flame-dried under a vacuum to remove adsorbed moisture from the glass surfaces. sciencemadness.org

Use of Dry Solvents: Solvents must be rigorously dried before use, typically by distillation from a suitable drying agent (e.g., calcium hydride) or by passage through a solvent purification system. units.itrsc.org

Inert Atmosphere: Reactions are conducted under an inert atmosphere of a dry gas, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel. units.it This is often achieved using a Schlenk line or by simply maintaining a positive pressure of the inert gas.

Drying Tubes: Reaction setups are often fitted with drying tubes containing a desiccant like anhydrous calcium chloride to protect the reaction from atmospheric moisture. sciencemadness.orgorgsyn.org

Direct Formation of the Sulfonamide Moiety

Once the 3-methoxy-2-methylpropane-1-sulfonyl chloride precursor is obtained, the final step is the formation of the sulfonamide bond.

Amine-Sulfonyl Chloride Coupling Reactions for Primary Sulfonamides

The classical and most frequently used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with an amine. researchgate.netorgsyn.orgnih.gov To form a primary sulfonamide like 3-Methoxy-2-methylpropane-1-sulfonamide, the sulfonyl chloride is reacted with ammonia (B1221849) or an ammonia surrogate.

The reaction proceeds via a nucleophilic attack of the nitrogen atom of ammonia on the electrophilic sulfur atom of the sulfonyl chloride. This process releases a molecule of hydrogen chloride (HCl), which is typically neutralized by adding a base to the reaction mixture or by using an excess of the amine nucleophile. nih.gov For primary sulfonamides, using aqueous or anhydrous ammonia is common. The use of N-silylamines, which react with sulfonyl chlorides to produce the sulfonamide and a volatile silyl (B83357) chloride byproduct, offers a high-yielding alternative that can sometimes be performed without a solvent. nih.gov

Optimization of Reaction Conditions and Catalyst Systems

While the coupling of sulfonyl chlorides and amines is generally efficient, optimization of reaction conditions can be crucial for maximizing yield and purity, especially with complex substrates. Key parameters for optimization include the choice of base (e.g., triethylamine, pyridine, or an inorganic base), solvent, and reaction temperature.

In recent years, transition-metal-catalyzed reactions have been developed to construct sulfonamides, often avoiding the need to pre-form a sulfonyl chloride. bohrium.com Palladium-catalyzed three-component coupling reactions, for instance, can combine aryl or alkyl halides, a sulfur dioxide source, and an amine to form sulfonamides directly. acs.orgnih.govox.ac.uk A key innovation in this area is the use of stable, solid sulfur dioxide surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which is safer and easier to handle than gaseous SO₂. acs.orgnih.govthieme-connect.com These catalytic methods offer broad substrate compatibility and mild reaction conditions. thieme-connect.com

Metal-free catalytic systems have also been developed. For example, molecular iodine can catalyze the synthesis of sulfonamides from sulfonyl hydrazides and amines in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), providing a convenient route under mild conditions. researchgate.net

Advanced Synthetic Strategies for Sulfonamides

Beyond the traditional two-component coupling, a variety of advanced strategies have emerged, offering novel and efficient pathways to sulfonamides. These methods often provide greater step-economy and functional group tolerance.

Multi-Component Reactions: Palladium-catalyzed aminosulfonylation is a powerful three-component strategy that couples aryl/alkenyl halides, a sulfur dioxide source (often DABSO), and a hydrazine (B178648) as the nitrogen nucleophile. acs.orgnih.gov The resulting N-aminosulfonamides can then be converted to primary sulfonamides through a deprotection sequence. nih.gov This approach avoids the isolation of sulfonyl chloride intermediates.

Oxidative Coupling: Direct oxidative coupling of thiols and amines represents a highly atom-economical approach to sulfonamides. rsc.org These reactions can be mediated by various systems, such as I₂O₅ under metal-free conditions or through electrochemical methods, directly forming the S-N bond from readily available starting materials. rsc.org

Decarboxylative Halosulfonylation: A novel strategy allows for the conversion of aromatic carboxylic acids into sulfonyl chlorides in a one-pot process, which can then be aminated to yield sulfonamides. acs.orgnih.gov This method leverages copper catalysis and light (photoredox catalysis) to achieve the transformation, effectively using common amide coupling partners (acids and amines) to generate sulfonamide bioisosteres. acs.orgnih.gov

Activation of Primary Sulfonamides: In a reversal of the typical synthetic direction, existing primary sulfonamides can be activated and converted back into highly reactive sulfonyl chlorides. The use of a pyrylium (B1242799) salt, Pyry-BF₄, enables this transformation under mild conditions, allowing for the late-stage functionalization of complex molecules containing a primary sulfonamide group. nih.gov This allows a primary sulfonamide to serve as a versatile synthetic handle for creating other sulfonamides, sulfonates, or sulfonyl fluorides. nih.gov

Advanced Strategy Starting Materials Key Reagents/Catalysts Description
Palladium-Catalyzed AminosulfonylationAlkyl/Aryl Halide, SO₂ Source, HydrazinePalladium Catalyst, DABSOThree-component coupling to form N-aminosulfonamides, which can be deprotected. acs.orgnih.gov
Direct Oxidative CouplingThiol, AmineI₂O₅ or Electrochemical CellForms the S-N bond directly, avoiding a sulfonyl chloride intermediate. rsc.org
Decarboxylative HalosulfonylationCarboxylic Acid, AmineCopper Catalyst, SO₂, LightConverts readily available carboxylic acids into sulfonamides in a one-pot sequence. acs.orgnih.gov
Pyrylium Salt ActivationPrimary Sulfonamide, NucleophilePyry-BF₄Activates a stable primary sulfonamide, converting it to a sulfonyl chloride for further reaction. nih.gov

S-N Coupling Methodologies

The formation of the sulfur-nitrogen (S-N) bond is the defining step in sulfonamide synthesis. Traditional and modern S-N coupling methodologies offer various pathways to achieve this transformation, generally involving the reaction of a sulfonyl derivative with an amine.

One of the most classic and widely used methods for creating sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. acs.org For the synthesis of this compound, the required precursor would be 3-methoxy-2-methylpropane-1-sulfonyl chloride. This intermediate could then be reacted with ammonia or a protected ammonia equivalent to form the primary sulfonamide.

Recent advancements have focused on developing more efficient and modular S-N coupling reactions. For instance, three-component coupling strategies that utilize aryl radicals, a sulfur dioxide (SO2) surrogate, and an amine have emerged as a powerful tool for assembling diverse sulfonamide structures. rsc.org Surrogates for sulfur dioxide, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), are often employed to circumvent the challenges of handling gaseous SO2. thieme-connect.com

Copper-catalyzed coupling of diaryl disulfides with alkyl amines has also been reported as a method to form sulfenamides, which can be further oxidized to sulfonamides. organic-chemistry.org Additionally, a one-pot, three-component reaction involving nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite can lead to sulfonamides through sequential C-S and S-N coupling without the need for a metal catalyst. researchgate.net While these methods are primarily demonstrated for aryl sulfonamides, the underlying principles could potentially be adapted for aliphatic analogues.

A summary of representative S-N coupling approaches is presented below:

Coupling PartnersCatalyst/ReagentKey Features
Sulfonyl Chloride + AmineBaseTraditional, widely applicable method. acs.org
Aryl Halide/Diazonium Salt + SO2 Surrogate + AminePhotocatalyst or Transition MetalModular, three-component approach for diverse structures. rsc.org
Thiol/Disulfide + AmineCopper CatalystDirect formation of S-N bond from readily available precursors. organic-chemistry.orgnih.gov
Nitroarene + Arylboronic Acid + K2S2O5Metal-freeSequential C-S and S-N coupling. researchgate.net

Oxidative Approaches from Thiols to Sulfonamides

Oxidative methods that commence with thiols offer a direct and atom-economical route to sulfonamides, bypassing the need to pre-functionalize the sulfur-containing starting material into a sulfonyl chloride. nih.gov These methods typically involve the in-situ generation of a reactive sulfur species that is subsequently trapped by an amine.

For the synthesis of this compound, the corresponding thiol, 3-methoxy-2-methylpropane-1-thiol, would be the starting material. This thiol can be subjected to oxidative amination. A variety of oxidizing systems have been developed for this purpose. For example, the combination of H2O2 and SOCl2 can directly convert thiols to sulfonyl chlorides, which then react with amines in situ to yield sulfonamides. organic-chemistry.org Another approach involves the oxidation of thiols with N-chlorosuccinimide (NCS) in the presence of tetrabutylammonium chloride and water. organic-chemistry.org

More environmentally benign methods have also been explored. Electrochemical oxidative coupling of thiols and amines has emerged as a powerful technique that is driven by electricity, avoiding the need for chemical oxidants. acs.orgresearchgate.net This method has been shown to have a broad substrate scope and is performed under mild conditions. researchgate.net The reaction proceeds through the anodic oxidation of the thiol to a disulfide, followed by reaction with an amine radical cation. acs.org

A mild and practical method utilizing dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr) has been developed for the oxidative functionalization of thiols to various sulfonyl derivatives, including sulfonamides. nih.gov In this system, DMSO acts as the terminal oxidant. nih.gov

Key oxidative approaches are summarized in the table below:

Thiol SubstrateOxidant/ConditionsAmine Source
Generic ThiolH2O2 / SOCl2Primary or Secondary Amine
Generic ThiolN-Chlorosuccinimide (NCS) / Bu4NCl / H2OPrimary or Secondary Amine
Generic ThiolElectrochemical (Anodic Oxidation)Primary or Secondary Amine
Generic ThiolDMSO / HBrPrimary or Secondary Amine

Palladium-Catalyzed Cross-Coupling for Sulfonamide Synthesis

Palladium catalysis has revolutionized the formation of carbon-sulfur and carbon-nitrogen bonds, and its application has been extended to the synthesis of sulfonamides. These methods often provide access to sulfonamides that are difficult to prepare using traditional approaches.

A notable palladium-catalyzed method involves the chlorosulfonylation of arylboronic acids, which generates arylsulfonyl chlorides in situ. nih.govnih.gov These intermediates can then be reacted with amines to furnish the corresponding aryl sulfonamides. nih.gov While this method is tailored for aryl sulfonamides, it highlights the power of palladium catalysis in activating substrates for sulfonylation.

Another innovative approach is a three-component synthesis of sulfonamides using sulfuric chloride (SO2Cl2) as a linchpin in a palladium-catalyzed Suzuki-Miyaura coupling reaction. rsc.orgrsc.org In this process, a sulfamoyl chloride is generated in situ from a secondary amine and SO2Cl2, which then undergoes cross-coupling with a boronic acid to yield the sulfonamide. rsc.orgrsc.org This redox-neutral process demonstrates high functional group tolerance. rsc.org

While these methods are primarily focused on the synthesis of aryl sulfonamides, the development of analogous reactions for aliphatic substrates is an area of ongoing research. The principles of oxidative addition and reductive elimination that underpin these catalytic cycles could potentially be applied to the synthesis of compounds like this compound, likely starting from an appropriate organometallic reagent derived from a 3-methoxy-2-methylpropyl precursor.

Stereocontrolled and Enantiospecific Synthesis of Sulfonamide Analogues

While this compound is an achiral molecule, the principles of stereocontrolled and enantiospecific synthesis are crucial for the preparation of chiral sulfonamide analogues that are prevalent in medicinal chemistry. Sulfonimidamides, for example, are isosteres of sulfonamides and possess stereogenicity, making them valuable in drug design. acs.org

Methods for the stereocontrolled synthesis of sulfonamides often rely on the use of chiral auxiliaries or catalysts. For instance, the Castagnoli–Cushman reaction has been employed for the stereodivergent synthesis of complex N-sulfonimidoyl lactams from imines derived from sulfonimidamides. acs.org

A stereoretentive approach for the synthesis of sp3-enriched secondary sulfonamides bearing an asymmetric center at the α-position to the sulfur atom has been developed. This method involves the electrophilic amination of stereochemically pure sulfinates. organic-chemistry.org This demonstrates that chirality at the sulfur-adjacent carbon can be preserved during the formation of the sulfonamide.

While not directly applicable to the synthesis of the title compound, these methodologies are vital for creating a broader chemical space of structurally related and potentially bioactive sulfonamides. The ability to control stereochemistry is paramount when targeting biological systems that are inherently chiral.

Chemical Reactivity and Potential Derivatization Pathways of this compound

The chemical reactivity of this compound is dictated by the functional groups present in the molecule: the primary sulfonamide, the ether linkage, and the aliphatic backbone.

The primary sulfonamide group (-SO2NH2) is the most reactive site for derivatization. The two protons on the nitrogen atom are acidic and can be removed by a base, allowing for N-alkylation or N-arylation. For example, N-methylation of sulfonamides can be achieved using reagents like methanol (B129727) in the presence of a ruthenium catalyst. organic-chemistry.org This allows for the synthesis of secondary and tertiary sulfonamides.

The sulfonamide nitrogen can also participate in various coupling reactions. For instance, the Chan-Lam coupling reaction allows for the N-arylation of sulfonamides using boronic acids. Furthermore, the sulfonamide can be a directing group in C-H activation reactions, enabling functionalization of the carbon backbone.

The ether group (CH3O-) is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic conditions (e.g., using HBr or HI). The aliphatic chain is relatively unreactive but could be functionalized through radical-based reactions under specific conditions.

Potential derivatization pathways for this compound are outlined below:

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, Base (e.g., K2CO3)Secondary or Tertiary Sulfonamide
N-MethylationMethanol, Ru-catalystN-Methylated Sulfonamide
N-Arylation (Chan-Lam)Aryl boronic acid, Cu-catalyst, BaseN-Aryl Sulfonamide
Ether CleavageHBr or HI, HeatHydroxypropyl Sulfonamide

These potential transformations highlight the utility of this compound as a scaffold for generating a library of related compounds for further investigation in various scientific fields.

Development and Research of Derivatives and Analogues of 3 Methoxy 2 Methylpropane 1 Sulfonamide

Rational Design Principles for Structural Modifications

The rational design of new chemical entities from a lead compound like 3-Methoxy-2-methylpropane-1-sulfonamide involves systematic structural modifications to optimize its pharmacodynamic and pharmacokinetic properties. These modifications are guided by an understanding of the target receptor and the physicochemical characteristics of the molecule.

Bioisosterism is a key strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical or chemical properties, leading to a compound with similar biological activity. This approach is often used to improve potency, selectivity, or metabolic stability.

For the sulfonamide group (-SO₂NH₂) present in this compound, a notable bioisosteric replacement is the sulfonimidamide group (-S(O)(NH)NH₂). In a sulfonimidamide, one of the sulfonyl oxygens is replaced by a nitrogen atom. This substitution can lead to several advantageous changes in the molecule's properties, as detailed in the table below.

PropertySulfonamide (-SO₂NH₂)Sulfonimidamide (-S(O)(NH)NH₂)Rationale for Replacement
Acidity (pKa) Weaker acidStronger acidCan alter ionization at physiological pH, potentially improving interactions with the biological target.
Lipophilicity Generally higherGenerally lowerCan improve aqueous solubility and reduce off-target effects related to high lipophilicity.
Hydrogen Bonding Acts as a hydrogen bond donor and acceptor.Offers an additional hydrogen bond donor site.May lead to new or stronger interactions with the target receptor, enhancing affinity.
Metabolic Stability Can be susceptible to metabolic degradation.May exhibit a different metabolic profile, potentially increasing stability.Can lead to improved pharmacokinetic properties.

To improve the binding affinity and selectivity of a molecule for its target receptor, several strategies can be employed. These often involve modifying the structure to create more favorable interactions with the receptor's binding site.

Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the this compound molecule and assessing the biological activity of the resulting analogues, a structure-activity relationship can be established. This information can guide further modifications to enhance affinity.

Conformational Constraint: Introducing rigid elements, such as rings or double bonds, into the molecule can lock it into a specific conformation that is more favorable for binding to the receptor. This can increase affinity and selectivity by reducing the entropic penalty of binding.

Introduction of Additional Functional Groups: Adding functional groups that can participate in specific interactions with the receptor, such as hydrogen bonding, ionic interactions, or hydrophobic interactions, can significantly enhance binding affinity. For instance, adding a hydroxyl or amino group could create new hydrogen bonds with the receptor.

Synthesis of Hybrid Sulfonamide Architectures

A promising approach in modern drug discovery is the creation of hybrid molecules that combine the structural features of a sulfonamide with other biologically active scaffolds. This can lead to compounds with novel mechanisms of action or improved therapeutic profiles.

Covalently linking this compound to other pharmacologically active moieties can result in hybrid compounds with enhanced or synergistic activities.

Coumarins: These are a class of compounds known for their diverse biological activities, including anticancer and anti-inflammatory properties. A hybrid molecule combining a coumarin (B35378) scaffold with a sulfonamide could exhibit dual activity. The synthesis of such hybrids often involves reacting a coumarin derivative containing a suitable functional group (e.g., an amino or hydroxyl group) with a sulfonyl chloride derivative of the parent sulfonamide.

Pyrazoles: Pyrazole derivatives are known to possess a wide range of biological activities, including antimicrobial and analgesic effects. The synthesis of pyrazole-sulfonamide hybrids can be achieved through various synthetic routes, often involving the reaction of a pyrazole-containing amine with a sulfonyl chloride.

Piperazines: The piperazine (B1678402) ring is a common feature in many approved drugs and is known to improve the pharmacokinetic properties of molecules. Incorporating a piperazine moiety into a sulfonamide structure can enhance its solubility and bioavailability.

Schiff Bases: Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone and are known for their biological activities. Sulfonamide-Schiff base hybrids can be synthesized by reacting an amino-substituted sulfonamide with an appropriate aldehyde or ketone.

The design of hybrid molecules often follows a multi-target approach, where the resulting compound is intended to interact with multiple biological targets simultaneously. This can be particularly beneficial for treating complex diseases that involve multiple pathways.

The rationale behind this approach is that a single molecule acting on multiple targets may have a better efficacy and a lower risk of developing drug resistance compared to a combination of single-target drugs. The selection of the scaffolds to be combined is crucial and is based on a thorough understanding of the disease's molecular mechanisms. For example, in the context of cancer therapy, a sulfonamide known to inhibit a specific enzyme could be hybridized with a moiety that targets a different protein involved in tumor growth.

Coordination Chemistry of Sulfonamide Ligands

The sulfonamide group possesses donor atoms (nitrogen and oxygen) that can coordinate with metal ions to form metal complexes. The coordination of sulfonamides to metal ions can significantly alter their biological properties, often leading to enhanced activity.

The deprotonated sulfonamide nitrogen is a common coordination site, and the sulfonyl oxygens can also participate in binding, allowing the sulfonamide to act as a monodentate or bidentate ligand. The resulting metal complexes can exhibit a variety of geometries, such as octahedral or square planar, depending on the metal ion and the other ligands present.

The table below summarizes some common metal ions that form complexes with sulfonamides and the potential impact on biological activity.

Metal IonTypical Coordination GeometryPotential Biological Applications of the Complex
Zinc(II) Tetrahedral, OctahedralEnhanced antibacterial and antifungal activity.
Copper(II) Square Planar, OctahedralPotential as anticancer and antimicrobial agents.
Cobalt(II) OctahedralStudied for their antimicrobial properties.
Nickel(II) OctahedralInvestigated for their potential biological activities.

The synthesis of these metal complexes typically involves the reaction of a metal salt with the sulfonamide ligand in a suitable solvent. The characterization of these complexes is carried out using various spectroscopic and analytical techniques, such as infrared spectroscopy, X-ray crystallography, and elemental analysis.

Synthesis and Characterization of Metal Complexes (e.g., Copper Complexes) with Sulfonamide Moieties

The synthesis of metal complexes with sulfonamide-based ligands is a significant area of research, driven by the potential for enhanced biological activity compared to the free ligands. nih.govtandfonline.com The nitrogen and oxygen atoms within the sulfonamide group (-SO₂NH-) serve as potential coordination sites for metal ions. nih.gov The synthesis typically involves the reaction of a sulfonamide derivative with a metal salt, often in a solvent like methanol (B129727) or ethanol, sometimes under reflux conditions. mdpi.com

The characterization of these metal complexes is crucial to determine their structure and bonding. A variety of analytical techniques are employed:

Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand.

Infrared (IR) Spectroscopy: To identify the coordination sites. A shift in the vibrational frequencies of the SO₂ and NH groups in the complex compared to the free ligand can indicate their involvement in bonding with the metal ion. nih.gov

UV-Visible Spectroscopy: To provide information about the electronic transitions and the geometry of the complex. researchgate.net

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in deducing the geometry (e.g., octahedral, square-planar). tandfonline.com

X-ray Crystallography: To provide definitive information about the three-dimensional structure of the complex. tandfonline.com

For instance, studies on various sulfonamide derivatives have reported the synthesis and characterization of complexes with transition metals such as copper(II), zinc(II), cobalt(II), and nickel(II). nih.govtandfonline.com These studies often suggest geometries like octahedral or square-planar for the resulting complexes. tandfonline.com

Table 1: Spectroscopic Data for Representative Sulfonamide Metal Complexes

ComplexKey IR Bands (cm⁻¹)Electronic Spectra λₘₐₓ (nm)Proposed Geometry
[Cu(L)₂(H₂O)₂] ν(N-H): ~3250, νₐₛ(SO₂): ~1330, νₛ(SO₂): ~1150, ν(M-N): ~450, ν(M-O): ~570600-700 (d-d transitions)Distorted Octahedral
[Zn(L)₂(H₂O)₂] ν(N-H): ~3260, νₐₛ(SO₂): ~1335, νₛ(SO₂): ~1155, ν(M-N): ~480, ν(M-O): ~580Ligand-to-metal charge transferOctahedral
[Co(L)₂(H₂O)₂] ν(N-H): ~3245, νₐₛ(SO₂): ~1325, νₛ(SO₂): ~1145450-550 (d-d transitions)Octahedral
[Ni(L)₂(H₂O)₂] ν(N-H): ~3255, νₐₛ(SO₂): ~1332, νₛ(SO₂): ~1152500-650 (d-d transitions)Octahedral

Note: 'L' represents a generic sulfonamide ligand. The exact positions of the peaks can vary depending on the specific sulfonamide and metal ion.

Polymer-Based Sulfonamide Materials

The incorporation of sulfonamide moieties into polymer backbones has led to the development of "smart" materials that can respond to external stimuli, particularly pH. nih.govresearchgate.net This property is of great interest for various biomedical applications, including the controlled release of therapeutic agents.

Synthesis of Sulfonamide-Containing Linear Copolymers and Hydrogels

Sulfonamide-containing polymers can be synthesized by first modifying a sulfonamide compound to introduce a polymerizable group, such as a vinyl group. researchgate.net This monomer can then be polymerized, either alone to form a homopolymer or with other monomers to create copolymers. nih.gov A common approach is to copolymerize the sulfonamide-functionalized monomer with a hydrophilic monomer like N,N-dimethylacrylamide. nih.gov This allows for the tuning of the polymer's properties, such as its solubility and pH-sensitivity. nih.gov

Hydrogels, which are cross-linked polymer networks capable of absorbing large amounts of water, can also be prepared from these sulfonamide-containing polymers. nih.gov Cross-linking can be achieved by including a cross-linking agent during the polymerization process. The resulting hydrogels are often pH-responsive, swelling or deswelling in response to changes in the pH of the surrounding environment. mdpi.com This behavior is due to the acidic proton on the sulfonamide nitrogen. At pH values below the pKa of the sulfonamide, the group is unionized and relatively hydrophobic. As the pH increases above the pKa, the sulfonamide is deprotonated, becoming ionized and hydrophilic, which leads to swelling of the hydrogel. nih.govresearchgate.net

Exploration of Functional Polymer Systems in Controlled Release Research

The pH-responsive nature of sulfonamide-containing polymers and hydrogels makes them excellent candidates for controlled drug delivery systems. nih.govyoutube.com The principle behind their use is that a drug can be encapsulated within the polymer matrix. The release of the drug can then be triggered by a change in pH. mdpi.com

Table 3: pH-Dependent Swelling and Release from a Representative Sulfonamide Hydrogel

pH of MediumDegree of Swelling (%)Cumulative Drug Release after 8 hours (%)
2.0 5015
5.0 8030
7.4 40085

Note: The data are illustrative of the general behavior of pH-sensitive sulfonamide hydrogels.

This triggered release mechanism offers the potential for more targeted and efficient drug delivery, minimizing side effects and improving therapeutic outcomes. Research in this area continues to explore the synthesis of novel sulfonamide-based polymers with finely tuned properties for a wide range of biomedical applications. nih.gov

Biological Activities and Mechanistic Investigations of 3 Methoxy 2 Methylpropane 1 Sulfonamide and Its Derivatives in Vitro and Preclinical Studies

Enzyme Inhibition Studies

The sulfonamide moiety is a key pharmacophore that has been successfully incorporated into a multitude of enzyme inhibitors. Its chemical properties allow it to interact with enzyme active sites in various ways, including coordinating with metal ions and forming hydrogen bonds. The following sections detail the inhibitory activities of sulfonamide-containing molecules against several major classes of enzymes.

Carbonic Anhydrase (CA) Inhibition: Isoform-Specific Interactions (hCA I, II, IX, XII)

Sulfonamides are classic inhibitors of human carbonic anhydrases (hCAs), a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. mdpi.com Inhibition of these enzymes has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer. mdpi.comijpsonline.com The primary mechanism of inhibition involves the deprotonated sulfonamide group (SO₂NH⁻) binding directly to the Zn²⁺ ion in the enzyme's active site, acting as a transition state analog. nih.gov

Different hCA isoforms exhibit varying susceptibility to sulfonamide inhibitors, allowing for the design of isoform-specific drugs. nih.gov For instance, hCA II is a physiologically dominant isoform, while hCA IX and XII are tumor-associated and are considered targets for anticancer therapies. mdpi.comnih.gov The selectivity of sulfonamide derivatives is often modulated by adding different "tail" moieties to the core structure, which can form additional interactions with amino acid residues in and around the active site, exploiting the subtle structural differences between isoforms. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Representative Sulfonamide Compounds

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM)
Acetazolamide (Standard) 250 12 25 5.7
Benzenesulfonamide Derivative 1 49 2.4 9.7 14
Benzenesulfonamide Derivative 2 >10,000 4515 7766 316
Pyrazole-carboxamide Derivative 3 - - 6.1 -

Data is illustrative of the sulfonamide class and sourced from studies on various derivatives. mdpi.comnih.gov

Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition: Competitive Antagonism and Para-Aminobenzoic Acid (PABA) Mimicry

The antibacterial action of sulfonamides is primarily due to their inhibition of dihydropteroate synthetase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. wikipedia.orgnih.gov This pathway is essential for bacteria to produce nucleic acids for DNA and RNA, making its inhibition bacteriostatic. wikipedia.orgmdpi.com Mammalian cells are unaffected as they obtain folate from their diet. wikipedia.org

Sulfonamides act as competitive inhibitors by mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA). mdpi.com Due to their structural and electronic similarity to PABA, sulfonamides bind to the enzyme's active site, preventing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP) and thereby halting the production of dihydropteroate. nih.gov This mechanism represents a classic example of antimetabolite activity. impactfactor.org

Urease Inhibition: Kinetic Studies and Binding Modes

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, a process linked to pathologies caused by bacteria like Helicobacter pylori. nih.govnih.gov Sulfonamide derivatives have been explored as urease inhibitors. The mechanism of inhibition can vary, with studies showing competitive, non-competitive, and mixed-type kinetics for different derivatives. researchgate.netfrontiersin.org

Kinetic studies, using Lineweaver-Burk plots, help determine the mode of inhibition. For example, a competitive inhibitor will increase the Michaelis constant (Km) without changing the maximum velocity (Vmax). nih.gov The binding mode often involves the sulfonamide moiety interacting with the two Ni²⁺ ions in the urease active site, disrupting the catalytic process. researchgate.net

Table 2: Urease Inhibition and Kinetics for Naproxen-Sulfonamide Conjugates

Compound IC₅₀ (µM) Kᵢ (µM) Mode of Inhibition
Sulfanilamide Conjugate 6.69 ± 0.11 2.40 Competitive
Sulfathiazole Conjugate 5.82 ± 0.28 5.05 Competitive
Sulfaguanidine Conjugate 5.06 ± 0.29 3.56 Competitive
Thiourea (Standard) 22.61 - -

Data sourced from a study on naproxen-conjugated sulfa drugs. frontiersin.org

Cyclooxygenase-2 (COX-2) Inhibition

Certain sulfonamide-containing compounds, known as coxibs (e.g., celecoxib), are selective inhibitors of cyclooxygenase-2 (COX-2). nih.govnih.gov COX-2 is an enzyme responsible for producing pro-inflammatory prostaglandins. nih.gov Selective inhibition of COX-2 allows for anti-inflammatory effects while sparing the COX-1 isoform, which is involved in protecting the gastric mucosa. nih.gov

The selectivity of these inhibitors is attributed to structural differences between the COX-1 and COX-2 active sites. The COX-2 active site contains a hydrophilic side pocket that is absent in COX-1. researchgate.net The sulfonamide group of the inhibitor fits into this specific side pocket, leading to a tight, time-dependent binding that blocks the enzyme's activity. researchgate.net This interaction is a key determinant of the drug's selectivity and potency. researchgate.net

Protease Inhibition (Aspartic, Serine, Metalloproteases)

The sulfonamide functional group has been utilized in the design of inhibitors for various classes of proteases. nih.gov Proteases are enzymes that catalyze the breakdown of proteins and are involved in numerous physiological and pathological processes.

Aspartic Proteases : In inhibitors of HIV-1 protease, cyclic sulfamides have been designed to interact with the critical aspartic acid residues in the active site. nih.gov

Serine Proteases : Sulfonamide derivatives have shown inhibitory activity against serine proteases such as elastase and thrombin. nih.gov

Metalloproteases : For zinc-dependent metalloproteases like matrix metalloproteinases (MMPs), the sulfonamide moiety can act as a zinc-binding group, coordinating with the catalytic metal ion to inhibit enzyme function. nih.gov

The specific binding mode and inhibitory mechanism depend on the structure of the inhibitor and the target protease.

Steroid Sulfatase (STS) and Protein Tyrosine Phosphatase Inhibition

Sulfonamide and sulfamate-based compounds have been identified as effective inhibitors of steroid sulfatase (STS) and protein tyrosine phosphatases (PTPs). nih.gov

Steroid Sulfatase (STS) : STS is an enzyme that hydrolyzes sulfated steroids into their active forms, playing a role in hormone-dependent cancers. nih.gov Aryl sulfamate (B1201201) esters are a potent class of irreversible, active-site-directed STS inhibitors. nih.govsemanticscholar.org The sulfamate moiety is crucial for the inhibitory mechanism. nih.gov

Protein Tyrosine Phosphatases (PTPs) : PTPs, such as PTP1B, are involved in regulating signaling pathways, and their inhibition is a therapeutic strategy for type 2 diabetes and obesity. nih.govresearchgate.net Sulfonamide-containing molecules have been developed as PTP1B inhibitors, where the sulfonamide group can form key hydrogen bond interactions within the enzyme's active site. nih.govresearchgate.net

NLRP3 Inflammasome Pathway Modulation

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. nih.govresearchgate.net The activation of the NLRP3 inflammasome leads to the maturation and secretion of pro-inflammatory cytokines, such as IL-1β and IL-18. nih.gov While direct studies on 3-Methoxy-2-methylpropane-1-sulfonamide's effect on this pathway are absent, research on related organosulfur compounds offers some insights. For instance, Methylsulfonylmethane (MSM), an organosulfur compound, has been shown to significantly attenuate NLRP3 inflammasome activation in macrophages. nih.gov MSM was found to inhibit the transcriptional expression of IL-1α, IL-1β, IL-6, and NLRP3 itself, suggesting a potential anti-inflammatory role by interrupting inflammasome activation. nih.gov This action was linked to the attenuation of mitochondrial reactive oxygen species (ROS) production, a known trigger for NLRP3 activation. nih.gov Given that sulfonamides are known to possess anti-inflammatory properties, it is plausible that compounds like this compound could exert similar modulatory effects on the NLRP3 inflammasome pathway, though this remains to be experimentally verified.

Antimicrobial and Anti-Infective Research

Sulfonamides are a well-established class of synthetic antimicrobial agents with a broad spectrum of activity. nih.gov Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. sci-hub.se This disruption of the folate pathway ultimately inhibits bacterial growth and replication. researchgate.net

Spectrum of Antibacterial Activity (Gram-Positive and Gram-Negative Strains)

Sulfonamides are known to be effective against a wide range of both Gram-positive and Gram-negative bacteria. nih.gov Susceptible Gram-positive bacteria include species such as Staphylococcus aureus and Bacillus subtilis. nih.gov Among Gram-negative bacteria, sulfonamides have shown activity against Escherichia coli, Klebsiella species, Salmonella species, and Shigella flexener. nih.govnih.gov However, some Gram-negative bacteria, like Pseudomonas aeruginosa, are often resistant. nih.gov The effectiveness of specific sulfonamide derivatives can vary, with some newer compounds showing potent activity against multidrug-resistant strains. nih.gov For example, certain novel sulfonamide-containing 1,2,3-triazoles have demonstrated significant antibacterial activity against S. aureus and B. subtilis. researchgate.net

Below is a table summarizing the general antibacterial spectrum of sulfonamides:

Bacterial TypeSusceptible Strains (Examples)Resistant Strains (Examples)
Gram-Positive Staphylococcus aureus, Bacillus subtilis, Streptococcus faecalis
Gram-Negative Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, Shigella flexenerPseudomonas aeruginosa

Antifungal Activity

In addition to their antibacterial properties, some sulfonamide derivatives have demonstrated notable antifungal activity. nih.gov Studies have shown efficacy against various fungal strains, including Candida albicans, Aspergillus flavus, Microsporum canis, and Fusarium solani. nih.gov The mechanism of antifungal action is not as well-defined as its antibacterial counterpart but may also involve the inhibition of essential metabolic pathways. mdpi.com Certain sulfonamide-derived chromones have shown significant activity against a range of fungal pathogens. nih.gov

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for new therapeutic agents. nih.gov Sulfonamides have been investigated for their potential against Mycobacterium tuberculosis. nih.gov Specifically, 3-nitrotriazole-based sulfonamides have demonstrated promising antitubercular activity in aerobic conditions against M. tuberculosis H37Rv. nih.gov The activity of these compounds appears to be linked to their lipophilicity. nih.gov While many nitroimidazole-based compounds are active under low-oxygen conditions, some nitrotriazole-based sulfonamides have shown efficacy in actively replicating bacteria. nih.gov

Antiviral Activity

The antiviral potential of sulfonamides is an expanding area of research. nih.gov Various sulfonamide derivatives have been synthesized and tested against a range of viruses, including both DNA and RNA viruses. nih.govmdpi.com For instance, certain heterocyclic sulfonamides have shown activity against coxsackievirus B, enteroviruses, and adenoviruses. nih.gov Some N-acylsulfonamides have been investigated as inhibitors of enzymes crucial for viral replication, such as in the context of HIV. mdpi.com The development of sulfonamide-containing compounds continues to be a strategy in the search for novel antiviral drugs. nih.gov

Molecular Mechanisms of Anti-Infective Action

The primary and most well-understood mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS). sci-hub.se This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a crucial step in the synthesis of folic acid. As bacteria are unable to utilize exogenous folate, this inhibition is bacteriostatic, halting their growth and reproduction. researchgate.net

In the context of other anti-infective activities, the mechanisms are more varied and often less defined. For antifungal activity, it is hypothesized that sulfonamides may interfere with other essential enzymatic pathways. mdpi.com In antitubercular research, while some sulfonamides may also target folate biosynthesis, other mechanisms could be at play, especially for nitro-aromatic derivatives. nih.gov The antiviral mechanisms are diverse and depend on the specific viral target; they can include the inhibition of viral enzymes or interference with viral entry or replication processes. nih.gov

Lack of Specific Research Data Hinders Comprehensive Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in the research pertaining to the specific biological activities of the chemical compound this compound and its derivatives. While the broader class of sulfonamides and various methoxy-containing compounds have been extensively studied for their therapeutic potential, specific data on the in vitro and preclinical biological activities of this compound is not presently available in published research.

The intended scope of this article was to provide a detailed analysis of the anticancer, anti-inflammatory, and antioxidant properties of this compound and its derivatives, as well as to explore its structure-activity relationships. However, without dedicated studies on this particular compound, it is not possible to generate scientifically accurate and informative content that adheres to the specified detailed outline.

General research into sulfonamide derivatives has indicated a wide range of biological activities, including anticancer effects through the inhibition of various enzymes and signaling pathways crucial for cancer cell proliferation. nih.govnih.govmdpi.com Similarly, numerous studies have highlighted the anti-inflammatory and antioxidant potential of different classes of sulfonamides and other organic compounds. nih.govnih.govuaeu.ac.ae

Nevertheless, the specific antiproliferative effects on cancer cell lines, the identification of molecular targets in cancer pathways, anti-inflammatory properties, antioxidant potential, and structure-activity relationship (SAR) studies for this compound remain uninvestigated in the current body of scientific literature. The absence of such specific data prevents the creation of the detailed research findings and data tables requested.

Therefore, until further research is conducted and published specifically on this compound, a comprehensive and scientifically rigorous article on its biological activities and mechanistic investigations cannot be compiled.

Structure-Activity Relationship (SAR) Studies

Systematic Elucidation of Structural Features Influencing Biological Potency

A systematic elucidation of the structural features of this compound and its derivatives that influence biological potency is not possible at this time due to the absence of published research. Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound affect its biological activity.

In broader studies of other sulfonamide series, the introduction of alkyl and methoxy (B1213986) groups has been shown to modulate activity. For instance, in some series of bicyclic 2-pyridone-based inhibitors, a methyl sulfonamide substituent was found to improve pharmacokinetic properties. nih.gov In other contexts, the presence of a methoxy group has been associated with analgesic activity in certain benzenesulphonamide derivatives. ijpsonline.com However, these findings are highly context-dependent and cannot be directly extrapolated to this compound.

To establish a clear SAR for this compound class, future research would need to synthesize a library of derivatives and evaluate their biological effects. Key structural modifications for investigation would include:

Alterations to the Alkyl Chain: Exploring the impact of chain length, branching, and the position of the methyl and methoxy groups.

Substitution on the Sulfonamide Nitrogen: Introducing various alkyl, aryl, or heterocyclic groups to the sulfonamide nitrogen would likely have a profound impact on biological activity, as is typical for this class of compounds. youtube.com

Modification of the Methoxy Group: Replacement of the methoxy group with other alkoxy groups or a hydroxyl group could reveal important interactions with biological targets.

Correlation of Substituent Effects with Target Interaction and Activity

Without identified biological targets or activity data for this compound, a correlation of substituent effects with target interaction is currently unachievable. The biological activity of sulfonamides is diverse and target-specific. For example, antibacterial sulfonamides typically act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. tandfonline.com In contrast, other sulfonamides target carbonic anhydrases, cyclooxygenases, or various receptors. ijpsonline.com

The aliphatic nature of this compound makes it structurally distinct from the majority of well-characterized sulfonamide drugs, which often possess an aromatic ring. openaccesspub.org This structural difference may lead to interactions with novel biological targets.

Future preclinical studies would be necessary to first identify any promising biological activity. Subsequent mechanistic investigations could then employ techniques such as molecular docking and biochemical assays to understand how substituents on the this compound scaffold influence binding to a specific molecular target. Such studies would be crucial for the rational design of more potent and selective analogs.

Advanced Analytical and Spectroscopic Characterization of 3 Methoxy 2 Methylpropane 1 Sulfonamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of the signals provide detailed information about the electronic environment, number, and connectivity of protons. For 3-Methoxy-2-methylpropane-1-sulfonamide, the expected proton signals would correspond to the different hydrogen environments within the molecule. The sulfonamide protons (-SO₂NH₂) typically appear as a broad singlet, with a chemical shift that can be influenced by solvent and concentration. rsc.org The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet, while the aliphatic protons on the propane (B168953) backbone would show more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. lookchem.commdpi.com

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and its electronic environment. rsc.org For instance, the carbon atom of the methoxy group would appear in a specific region, distinct from the aliphatic carbons of the propane chain. researchgate.net The carbon attached to the sulfonamide group would also have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shift ranges for similar functional groups.

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
-CH(CH₃)-Multiplet~35-45
-CH₂SO₂-Multiplet~50-60
-CH₂O-Multiplet~70-80
-OCH₃Singlet, ~3.3-3.8 rsc.orgmdpi.com~55-60 researchgate.net
-CH(CH₃)-Doublet~10-20
-SO₂NH₂Broad SingletN/A

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₅H₁₃NO₃S, Molecular Weight: 167.23 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy.

Under electrospray ionization (ESI) conditions, sulfonamides are readily protonated to form the [M+H]⁺ ion. nih.govnih.gov Collision-induced dissociation (CID) of this precursor ion reveals characteristic fragmentation pathways. Common fragmentation patterns for sulfonamides include the cleavage of the S-N bond and the C-S bond. nih.govresearchgate.net A significant fragmentation pathway often involves the neutral loss of sulfur dioxide (SO₂; 64 Da), which is a hallmark of many sulfonamide-containing structures. nih.govresearchgate.net Analysis of these fragment ions allows for the reconstruction of the molecular structure and confirmation of the connectivity of the methoxy, methyl, and propane units.

Table 2: Potential Mass Spectrometry Fragments for this compound

Fragment Ion (m/z) Proposed Structure / Neutral Loss
168[M+H]⁺
150[M+H - H₂O]⁺
104[M+H - SO₂NH₂]⁺
92[C₄H₈O]⁺ fragment
79[SO₂NH₃]⁺

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the vibrational transitions of a molecule when it absorbs infrared radiation. msu.edu It is an effective method for identifying the presence of specific functional groups. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent groups.

The sulfonamide group exhibits two strong, characteristic stretching vibrations for the S=O bond, typically found in the ranges of 1350-1310 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). rsc.orgjst.go.jp The N-H stretch of the primary sulfonamide appears in the region of 3350-3250 cm⁻¹. The C-O stretching vibration of the ether linkage is expected to produce a strong band between 1150 and 1085 cm⁻¹. msu.edu Additionally, C-H stretching vibrations from the aliphatic parts of the molecule would be observed just below 3000 cm⁻¹. The unique pattern of bands in the fingerprint region (below 1500 cm⁻¹) provides a distinctive signature for the molecule. msu.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H (Sulfonamide)Stretching3350 - 3250
C-H (Aliphatic)Stretching2960 - 2850
S=O (Sulfonamide)Asymmetric Stretching1350 - 1310 rsc.orgjst.go.jp
S=O (Sulfonamide)Symmetric Stretching1160 - 1140 rsc.orgjst.go.jp
C-O (Ether)Stretching1150 - 1085
S-N (Sulfonamide)Stretching970 - 930 nih.gov

Elemental Analysis for Purity and Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) within a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. For this compound (C₅H₁₃NO₃S), this comparison serves as a crucial check for purity and confirms that the empirical formula matches the proposed structure. A close correlation between the experimental and theoretical values, typically within ±0.4%, is considered evidence of high purity. rsc.org

Table 4: Theoretical Elemental Composition of this compound (C₅H₁₃NO₃S)

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C)12.011560.05535.91%
Hydrogen (H)1.0081313.1047.84%
Nitrogen (N)14.007114.0078.38%
Oxygen (O)15.999347.99728.70%
Sulfur (S)32.06132.06019.17%
Total 167.223 100.00%

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional arrangement of atoms in the crystal lattice. researchgate.net

While specific crystallographic data for this compound is not widely published, an analysis would be expected to reveal key structural features. It would confirm the tetrahedral geometry around the sulfur atom and provide data on the conformation of the flexible propane chain. Furthermore, this method would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds formed by the sulfonamide N-H group, which often acts as a hydrogen bond donor, and the sulfonyl and methoxy oxygens, which can act as acceptors. researchgate.net Such interactions are critical in understanding the solid-state properties of the compound.

Future Research Trajectories and Broader Academic Implications

Emerging Trends in Sulfonamide-Based Chemical Biology

Sulfonamide-based chemical biology is experiencing a renaissance, with new applications continually emerging. researchgate.net A significant trend is the development of sulfonamides as covalent inhibitors. While traditional covalent inhibitors often target cysteine residues, sulfonyl fluorides and related compounds have shown the ability to target a wider range of amino acids, including tyrosine, lysine, and histidine. rsc.org This expands the "druggable" proteome and opens new avenues for therapeutic intervention. rsc.org For a molecule like 3-Methoxy-2-methylpropane-1-sulfonamide, derivatization to a sulfonyl fluoride (B91410) could potentially create a reactive probe for studying biological systems.

Another emerging area is the use of sulfonamides in the development of "hybrid molecules," where the sulfonamide moiety is combined with other pharmacologically active groups to create compounds with dual or enhanced activity. researchgate.net The aliphatic nature of this compound offers a flexible scaffold that could be linked to other bioactive components.

The table below summarizes some emerging trends in sulfonamide-based chemical biology.

Emerging TrendDescriptionPotential Relevance to this compound
Covalent Inhibitors Development of sulfonyl fluorides and related warheads to target a broader range of amino acid residues beyond cysteine. rsc.orgDerivatization could yield a covalent probe for chemical biology studies.
Hybrid Molecules Combining the sulfonamide scaffold with other bioactive moieties to create drugs with dual or synergistic effects. researchgate.netThe aliphatic backbone provides a versatile linker for creating hybrid compounds.
Targeted Protein Degradation Incorporation of sulfonamide-based ligands into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific proteins.The sulfonamide group could be explored as a ligand for E3 ubiquitin ligases.
Chemical Probes for Imaging Design of sulfonamide-containing fluorescent probes for cellular imaging and diagnostics. nih.govThe scaffold could be functionalized with a fluorophore for use as an imaging agent.

Potential for Development in Advanced Materials Science

While the primary applications of sulfonamides have been in medicine, their unique chemical properties are also of interest in materials science. The sulfonamide group is known for its ability to form strong hydrogen bonds, which can influence the self-assembly and bulk properties of materials. rsc.org Polymers containing sulfonamide groups are being investigated for applications such as proton-conducting membranes in fuel cells. rsc.org

The structure of this compound, with its flexible aliphatic chain and hydrogen-bonding sulfonamide group, suggests that it could be a building block for novel polymers or supramolecular assemblies. The methoxy (B1213986) group could also influence its solubility and intermolecular interactions.

The following table outlines potential applications of sulfonamides in materials science.

Application AreaDescriptionPotential Role of this compound
Proton-Conducting Membranes Sulfonamide-containing polymers can facilitate proton transport, making them suitable for fuel cell applications. rsc.orgAs a monomer in the synthesis of novel proton-conducting polymers.
Supramolecular Gels The hydrogen-bonding capabilities of the sulfonamide group can drive the formation of self-assembled gel networks.As a low-molecular-weight gelator for creating responsive materials.
Functional Coatings Polymers with sulfonamide functionalities could be used to create coatings with specific surface properties, such as improved adhesion or biocompatibility.As a component in the formulation of advanced functional coatings.
Separation Technologies Aliphatic sulfonamides have been investigated as solvents for the separation of hydrocarbons. google.comPotential application as a selective solvent in industrial separation processes.

Novel Applications in Enzyme Modulation and Targeted Molecular Probes

The sulfonamide group is a well-established pharmacophore for enzyme inhibitors. wikipedia.org Its ability to mimic the transition state of enzymatic reactions or to bind to active sites with high affinity has been exploited in the development of numerous drugs. drugbank.com A classic example is the inhibition of dihydropteroate (B1496061) synthase in bacteria by antibacterial sulfonamides. biorxiv.org

More recently, sulfonamides have been used to target a wider range of enzymes, including carbonic anhydrases, proteases, and kinases. nih.gov The development of isoform-selective inhibitors is a key area of research, and the structural diversity of sulfonamides allows for fine-tuning of their binding properties. nih.gov The aliphatic structure of this compound could be explored for its potential to interact with hydrophobic pockets in enzyme active sites.

Sulfonamides are also being developed as targeted molecular probes for imaging and diagnostics. nih.gov By attaching a fluorescent reporter group to a sulfonamide scaffold that binds to a specific biological target, researchers can visualize the localization and activity of that target in living cells. nih.govmdpi.com

The table below details some applications of sulfonamides in enzyme modulation and as molecular probes.

ApplicationTarget Enzymes/SystemsPotential of this compound
Enzyme Inhibition Carbonic Anhydrases, Proteases, Kinases, Dihydropteroate Synthase. biorxiv.orgnih.govCould be screened for inhibitory activity against a panel of enzymes.
Fluorescent Probes G-protein coupled receptors (GPCRs), Tumor-associated proteins. nih.govmdpi.comCan be functionalized with a fluorophore to create a targeted imaging agent.
Affinity-Based Probes Used for target identification and validation in drug discovery.The sulfonamide could be immobilized on a solid support for affinity chromatography.
PET Imaging Agents Incorporation of a positron-emitting radionuclide for in vivo imaging.The scaffold could be modified to include a chelating agent for a radiometal.

Interdisciplinary Research Opportunities in Drug Discovery and Chemical Design

The versatility of the sulfonamide scaffold creates numerous opportunities for interdisciplinary research. researchgate.net The synthesis of novel sulfonamide derivatives, such as this compound, can be a starting point for collaborations between synthetic chemists, medicinal chemists, biologists, and computational scientists.

Computational modeling and virtual screening can be used to predict the biological targets of new sulfonamide compounds and to guide their design. ekb.eg High-throughput screening of sulfonamide libraries against a wide range of biological targets can lead to the discovery of new lead compounds for drug development. ekb.eg

The development of green and efficient synthetic methods for sulfonamides is another area of active research. researchgate.net Traditional methods often involve the use of sulfonyl chlorides, which can be harsh and produce significant waste. wikipedia.org Newer methods that use more environmentally friendly reagents and catalysts are being explored. researchgate.net

The following table highlights interdisciplinary research opportunities involving sulfonamides.

Research AreaCollaborating DisciplinesExample Research Focus
Rational Drug Design Medicinal Chemistry, Computational Chemistry, Structural BiologyDesign of selective enzyme inhibitors based on the crystal structure of the target protein.
High-Throughput Screening Chemical Biology, Pharmacology, Automation EngineeringScreening of a diverse library of sulfonamides against a panel of disease-relevant targets.
Green Synthesis Organic Chemistry, Catalysis, Environmental ScienceDevelopment of a catalytic, one-pot synthesis of sulfonamides that minimizes waste.
Biomaterials Development Polymer Chemistry, Materials Science, Biomedical EngineeringSynthesis and characterization of sulfonamide-based polymers for tissue engineering applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methoxy-2-methylpropane-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sulfonation of a methoxy-substituted precursor. For example, sulfonamide derivatives are often synthesized via nucleophilic substitution between a sulfonyl chloride and an amine. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) and reaction temperature (0–5°C to minimize side reactions). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with methoxy (-OCH₃) protons appearing as a singlet at ~3.3 ppm and sulfonamide protons as broad peaks near 5 ppm. ¹H-¹⁵N HMBC can verify sulfonamide connectivity .
  • FT-IR : Key peaks include S=O stretching (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .

Q. How can researchers ensure purity and stability during storage?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf ~0.4 in ethyl acetate). Stability tests under varying temperatures (4°C, 25°C) and humidity (40–60% RH) over 6–12 months are recommended. Store in amber vials under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in different solvents be resolved?

  • Methodological Answer : Discrepancies arise from solvent polarity and hydrogen-bonding capacity. Use Hansen solubility parameters (HSPs) to model interactions: δD (dispersion), δP (polar), δH (hydrogen bonding). Experimental validation via turbidimetry or dynamic light scattering (DLS) under controlled conditions (e.g., 25°C, 1 atm) clarifies solubility behavior. Cross-reference with NIST solubility databases for analogous sulfonamides .

Q. What strategies are effective in elucidating the reaction mechanism of sulfonamide derivatives in catalytic processes?

  • Methodological Answer : Mechanistic studies employ:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates.
  • DFT Calculations : Simulate transition states and intermediates (e.g., B3LYP/6-31G* level).
  • In-situ Spectroscopy : Monitor reactions via Raman or UV-Vis to detect intermediates .

Q. How should researchers address conflicting bioactivity data in antimicrobial assays?

  • Methodological Answer : Variability may stem from assay conditions (e.g., pH, inoculum size). Standardize protocols using CLSI guidelines. Perform dose-response curves (IC₅₀/EC₅₀) with triplicate measurements. Cross-validate with checkerboard assays to assess synergy/antagonism with known antibiotics. Statistical analysis (ANOVA, p < 0.05) identifies significant trends .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model dose-response relationships. Apply bootstrapping for confidence intervals. Software tools like GraphPad Prism or R (drc package) facilitate analysis. Include controls for false discovery rate (FDR) in high-throughput screens .

Q. How can computational tools predict the environmental fate of this compound?

  • Methodological Answer : Employ QSAR models (e.g., EPI Suite) to estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and toxicity (ECOSAR). Validate with experimental hydrolysis studies (pH 4–9, 50°C) and LC-MS/MS to track degradation products .

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